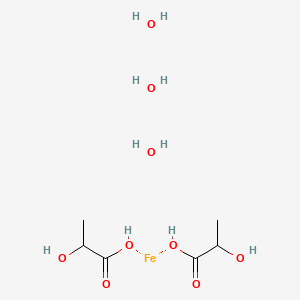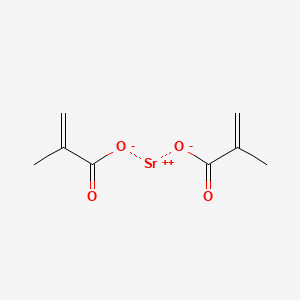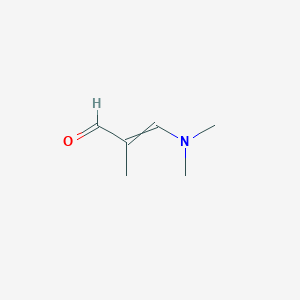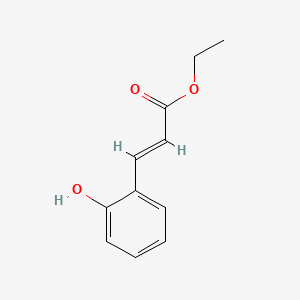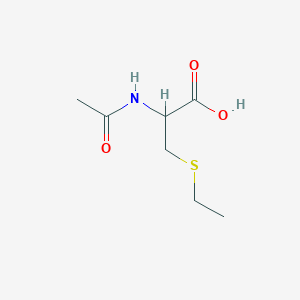
(S)-(-)-Nicotine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-Nicotine-15N is a synthetic isotope-labeled form of nicotine. Nicotine is a natural alkaloid found in tobacco leaves and is known for its addictive properties. Nicotine-15N is used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of nicotine.
Mecanismo De Acción
Nicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are located on neurons and play a key role in neurotransmission. When nicotine binds to nAChRs, it stimulates the release of neurotransmitters such as dopamine, which is responsible for the rewarding effects of nicotine. This mechanism of action is thought to underlie the addictive properties of nicotine.
Biochemical and Physiological Effects:
Nicotine has a wide range of biochemical and physiological effects on the body. It can increase heart rate and blood pressure, constrict blood vessels, and stimulate the release of adrenaline. Nicotine also affects the central nervous system, leading to increased alertness and improved cognitive function. However, chronic nicotine exposure can lead to tolerance and dependence, as well as negative health effects such as lung cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-(-)-Nicotine-15N is a useful tool for studying the mechanism of action and physiological effects of nicotine. Its isotopic labeling allows for precise tracking of nicotine in the body and brain. However, the use of (S)-(-)-Nicotine-15N is limited by its cost and availability, as well as the need for specialized equipment and expertise to handle radioactive materials.
Direcciones Futuras
Several future directions for research using (S)-(-)-Nicotine-15N include:
1. Investigating the role of nAChRs in nicotine addiction and developing new therapies to treat nicotine dependence.
2. Studying the effects of nicotine on cognitive function and developing new treatments for cognitive disorders such as Alzheimer's disease.
3. Investigating the effects of nicotine on other organs and systems in the body, such as the immune system and gastrointestinal tract.
4. Developing new imaging techniques to track the distribution and metabolism of nicotine in the body and brain.
5. Investigating the use of nicotine as a potential therapeutic agent for other conditions, such as pain management and mood disorders.
In conclusion, (S)-(-)-Nicotine-15N is a valuable tool for scientific research into the mechanism of action and physiological effects of nicotine. Its isotopic labeling allows for precise tracking of nicotine in the body and brain, and it has potential applications in developing new therapies for nicotine addiction and cognitive disorders. However, further research is needed to fully understand the effects of nicotine on the body and brain, and to develop new treatments for nicotine dependence and other conditions.
Métodos De Síntesis
(S)-(-)-Nicotine-15N is synthesized using a multi-step process. The starting material is 2'-chloro-5'-nitroacetophenone, which is reacted with 15N-labeled ammonia to form 2'-chloro-5'-nitro[15N]acetanilide. This compound is then reduced with lithium aluminum hydride to form 2'-amino-5'-nitro[15N]acetanilide. The final step involves reacting this compound with methyl iodide and sodium hydroxide to form (S)-(-)-nicotine-15N.
Aplicaciones Científicas De Investigación
(S)-(-)-Nicotine-15N is used in scientific research to study the mechanism of action of nicotine in the brain. It is also used to investigate the biochemical and physiological effects of nicotine on various organs and systems in the body. Additionally, (S)-(-)-Nicotine-15N is used to develop new therapeutic applications for nicotine, such as treating nicotine addiction and cognitive disorders.
Propiedades
Número CAS |
72496-00-5 |
|---|---|
Nombre del producto |
(S)-(-)-Nicotine-15N |
Fórmula molecular |
C₁₀H₁₄N¹⁵N |
Peso molecular |
163.22 |
Sinónimos |
(-)-1-Methyl-2-[3-pyridyl]pyrrolidine; 3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine-15N; (-)-Nicotine-15N; Exodus-15N; Nicolan-15N; Niconil-15N; Nicopatch-15N; Nicorette-15N; Nicotell TTS-15N; Nicotin-15N; l-Nicotine-15N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
